

4-Aminobenzene-1,3-disulfonic acid pKa value and acidity

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Compound of Interest

Compound Name: 4-Aminobenzene-1,3-disulfonic acid

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An In-depth Technical Guide to the Acidity and pKa of **4-Aminobenzene-1,3-disulfonic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobenzene-1,3-disulfonic acid is a key bifunctional organic compound featuring both a basic amino group and two strongly acidic sulfonic acid moieties. This guide provides a detailed examination of its acid-base chemistry, focusing on the respective pKa values that govern its ionization state in aqueous media. We explore the structural basis for its acidity, present predicted pKa data, and offer comprehensive, field-proven protocols for the experimental determination of these values using potentiometric titration and UV-Vis spectrophotometry. This document is intended to serve as a vital resource for researchers leveraging this compound in pharmaceutical synthesis, dye manufacturing, and other advanced chemical applications.

Introduction and Molecular Profile

4-Aminobenzene-1,3-disulfonic acid (CAS No: 137-51-9) is an organic intermediate widely utilized in the synthesis of azo dyes and as a reagent in the development of pharmaceutical agents, such as P2 receptor antagonists[1][2]. Structurally, it is an aniline derivative substituted with two sulfonic acid groups at positions 3 and 5 relative to the amino group. This unique arrangement of electron-withdrawing sulfonic acid groups and an electron-donating amino group dictates its chemical reactivity and, critically, its acid-base properties.

The compound typically appears as a white to grey crystalline solid and is slightly soluble in water[1][2]. Its high melting point (>259°C with decomposition) is indicative of its zwitterionic nature in the solid state[2][3].

Table 1: Physicochemical Properties of **4-Aminobenzene-1,3-disulfonic Acid**

Property	Value	Source(s)
Molecular Formula	C ₆ H ₇ NO ₆ S ₂	[1][2][4]
Molecular Weight	253.25 g/mol	[1][2][4]
CAS Number	137-51-9	[1][2]
Appearance	White to Grey Solid	[1][2]
Melting Point	>259°C (decomposes)	[2][3]
Water Solubility	4.3 g/L at 21°C	[1][2]
Synonyms	Aniline-2,4-disulfonic acid, 4-Amino-m-benzenedisulfonic acid	[1][2]

Acidity and Ionization Equilibria

The acidity of **4-aminobenzene-1,3-disulfonic acid** is characterized by three distinct ionization constants (pKa values), corresponding to the deprotonation of its two sulfonic acid groups and the protonated anilinium group.

Sulfonic Acid Groups (pKa₁ and pKa₂)

Sulfonic acids are among the strongest organic acids, with pKa values often in the negative range, comparable to mineral acids like sulfuric acid[5]. This strong acidity is due to the extensive resonance stabilization of the resulting sulfonate anion (R-SO₃⁻)[5].

For **4-aminobenzene-1,3-disulfonic acid**, both sulfonic acid groups are highly acidic. Computational predictions place the first pKa value in the negative range.

- pK_{a1} : The first dissociation is predicted to have a pK_a of -0.93 ± 0.48 ^{[1][2]}. This value reflects the deprotonation of one of the $-SO_3H$ groups to form $-SO_3^-$.
- pK_{a2} : The second sulfonic acid group is also strongly acidic, though its pK_a is expected to be slightly higher (less acidic) than the first due to the electrostatic repulsion from the already-formed negative charge on the molecule. While an experimental value is not readily available in the literature, it is expected to remain very low, likely below 0.

Anilinium Group (pK_{a3})

The amino group ($-NH_2$) is basic and readily accepts a proton in acidic conditions to form a positively charged anilinium ion ($-NH_3^+$). The pK_a of this conjugate acid is a measure of the basicity of the amino group. The presence of two strongly electron-withdrawing sulfonic acid groups on the aromatic ring significantly reduces the electron density on the nitrogen atom. This inductive effect makes the lone pair on the nitrogen less available to accept a proton, thereby decreasing the basicity of the amino group compared to aniline. Consequently, the conjugate anilinium ion becomes a stronger acid (i.e., it has a lower pK_a).

For context, the pK_a of the anilinium ion in the related compound sulfanilic acid (4-aminobenzenesulfonic acid) is approximately 3.23. Due to the presence of a second electron-withdrawing sulfonic acid group, the pK_a of the anilinium group in **4-aminobenzene-1,3-disulfonic acid** is expected to be even lower.

Table 2: Predicted and Expected pK_a Values

Ionizable Group	Predicted/Expected pK_a	Description
Sulfonic Acid ($-SO_3H$)	$pK_{a1} \approx -0.93$ ^{[1][2]}	Extremely strong acid
Sulfonic Acid ($-SO_3H$)	$pK_{a2} < 0$	Very strong acid
Anilinium ($-NH_3^+$)	$pK_{a3} < 3.2$	Moderately strong acid

Ionization States and Zwitterionic Form

The multiple ionizable groups mean that **4-aminobenzene-1,3-disulfonic acid** can exist in several protonation states depending on the pH of the solution. Given the very low pK_a values

of the sulfonic acid groups and the moderately acidic pKa of the anilinium group, the molecule exists predominantly as a zwitterion ($\text{H}_3\text{N}^+-\text{C}_6\text{H}_3-(\text{SO}_3^-)_2$) over a wide pH range.

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